Cas no 1867318-87-3 (trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol)
![trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol structure](https://ja.kuujia.com/scimg/cas/1867318-87-3x500.png)
trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinol, 4-[4-(1-methylethyl)-1-piperazinyl]-, (3R,4R)-
- trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol
-
- インチ: 1S/C11H23N3O/c1-9(2)13-3-5-14(6-4-13)10-7-12-8-11(10)15/h9-12,15H,3-8H2,1-2H3/t10-,11-/m1/s1
- InChIKey: DFGMFZKGKRNVOV-GHMZBOCLSA-N
- ほほえんだ: N1C[C@@H](N2CCN(C(C)C)CC2)[C@H](O)C1
trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-695240-10.0g |
rac-(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Life Chemicals | F6545-6277-1g |
trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95%+ | 1g |
$480.0 | 2023-09-06 | |
Enamine | EN300-695240-2.5g |
rac-(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-695240-0.05g |
rac-(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Life Chemicals | F6545-6277-0.5g |
trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95%+ | 0.5g |
$456.0 | 2023-09-06 | |
Enamine | EN300-695240-0.25g |
rac-(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-695240-5.0g |
rac-(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Life Chemicals | F6545-6277-0.25g |
trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95%+ | 0.25g |
$433.0 | 2023-09-06 | |
Life Chemicals | F6545-6277-2.5g |
trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95%+ | 2.5g |
$1049.0 | 2023-09-06 | |
Life Chemicals | F6545-6277-10g |
trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
1867318-87-3 | 95%+ | 10g |
$2220.0 | 2023-09-06 |
trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-olに関する追加情報
Introduction to trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol (CAS No. 1867318-87-3)
The compound trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol, identified by its CAS number 1867318-87-3, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the piperazine-pyrrolidine class, a structural motif widely recognized for its utility in drug design due to its ability to modulate biological targets effectively. The presence of the propan-2-yl substituent and the specific stereochemistry at the trans configuration contribute to its unique pharmacological profile, making it a subject of considerable interest in medicinal chemistry research.
In recent years, the exploration of piperazine derivatives has gained momentum due to their versatility in interacting with a variety of biological receptors. The trans isomer of 4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol has been studied for its potential in developing treatments for neurological and cardiovascular disorders. Its structural framework allows for precise interactions with neurotransmitter receptors, which is crucial for therapeutic applications targeting conditions such as depression, anxiety, and hypertension.
One of the most compelling aspects of this compound is its potential as a scaffold for further drug development. Researchers have leveraged its core structure to design analogs with enhanced pharmacokinetic properties. For instance, modifications at the pyrrolidin-3-ol moiety have been explored to improve solubility and metabolic stability, key factors that determine a drug's efficacy and safety. The propan-2-yl group, in particular, has been scrutinized for its role in modulating receptor affinity and selectivity.
Recent studies have highlighted the compound's relevance in the context of central nervous system (CNS) disorders. The piperazine ring is known to interact with serotonin and dopamine receptors, which are implicated in mood regulation and cognitive function. Preliminary findings suggest that derivatives of trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol may exhibit properties similar to those of established therapeutics used in managing CNS disorders. This aligns with the broader trend in pharmaceutical research toward identifying novel compounds that can complement or even replace existing treatments.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, have been employed to construct the desired framework. The stereochemistry at the trans configuration is particularly challenging but essential for maintaining biological activity. Recent advancements in chiral catalysis have provided new tools for achieving enantioselective synthesis, which is critical for developing enantiopure compounds with minimal side effects.
The pharmacological evaluation of trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to bind to specific receptors with high affinity, suggesting potential therapeutic utility. Additionally, animal models have shown that this compound can modulate neural activity without significant off-target effects. These findings underscore its potential as a lead compound for further development into a novel therapeutic agent.
As research continues, the integration of computational chemistry and high-throughput screening techniques is expected to accelerate the discovery of new derivatives with improved properties. Machine learning algorithms are being employed to predict binding affinities and pharmacokinetic profiles, enabling researchers to design more effective molecules efficiently. The compound's structural features make it an attractive candidate for virtual screening against large databases of biological targets, which could uncover new therapeutic applications.
The regulatory landscape for pharmaceutical compounds like trans-4-[4-(propan-2-y)piperazin -1 -yl]pyrrolidin -3 -ol is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure quality and consistency throughout the production process. Clinical trials are essential for evaluating safety and efficacy before regulatory approval can be obtained. Given the promising preclinical data, this compound may soon enter Phase I clinical trials, marking a significant milestone in its journey toward becoming a viable therapeutic option.
In conclusion, trans -4-[4-(propan -2 -yl)piperazin -1 -yl]pyrrolidin -3 -ol (CAS No. 1867318 -87 -3) represents a valuable asset in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its development underscores the importance of innovative approaches in drug discovery and highlights the growing role of interdisciplinary collaboration between chemists, biologists, and clinicians. As scientific understanding advances, compounds like this one will continue to play a pivotal role in addressing unmet medical needs.
1867318-87-3 (trans-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol) 関連製品
- 1361904-83-7(2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl)
- 459861-13-3(2-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)
- 864916-81-4(N-(2H-1,3-benzodioxol-5-yl)methyl-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide)
- 312527-92-7(6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one)
- 2580201-53-0(3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine hydrochloride)
- 1803667-90-4(4-Fluoro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-acetic acid)
- 1805465-68-2(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetonitrile)
- 38480-94-3(1-(2,3-dimethoxyphenyl)ethan-1-one)
- 1780563-44-1(Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, N-methyl-4-(trifluoromethyl)-)
- 2034469-07-1(1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)


